molecular formula C7H13N7O2 B2536602 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide CAS No. 321432-59-1

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide

Cat. No.: B2536602
CAS No.: 321432-59-1
M. Wt: 227.228
InChI Key: LBUZNVALSSMIME-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₁₃N₇O₂
Molecular Weight: 227.23 g/mol
Purity: >90% (as per industrial standards)
CAS Number: 321432-59-1

This compound features a 1,2,3,4-tetrazole core substituted with a dimethylamino group at the 5-position. The acetamide side chain is modified with a methoxyimino group, distinguishing it from simpler tetrazole derivatives. The tetrazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design .

Properties

IUPAC Name

2-[5-(dimethylamino)tetrazol-1-yl]-N-[(E)-methoxyiminomethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N7O2/c1-13(2)7-10-11-12-14(7)4-6(15)8-5-9-16-3/h5H,4H2,1-3H3,(H,8,9,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUZNVALSSMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC(=O)NC=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NN=NN1CC(=O)N/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The process might include nitration, reduction, cyclization, and acylation steps under carefully controlled conditions such as temperature, pressure, and pH to ensure the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but adapted for large-scale manufacturing. Optimizations such as continuous flow reactions and automated controls ensure efficiency and scalability. Additionally, stringent quality control measures are implemented to maintain consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide undergoes several types of reactions, including:

  • Oxidation: : Conversion to oxidized derivatives using reagents like potassium permanganate.

  • Reduction: : Formation of reduced products with agents like lithium aluminum hydride.

  • Substitution: : Participation in nucleophilic or electrophilic substitution reactions, often under mild conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate, hydrogen peroxide.

  • Reduction: : Reagents like lithium aluminum hydride, sodium borohydride.

  • Substitution: : Utilization of bases or acids to facilitate the substitution reactions.

Major Products

The reactions yield various derivatives, each with distinct properties suited for different applications. These products are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an antimicrobial and anticancer agent. Studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity :
Research indicates that compounds with similar structural motifs can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds related to 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide have shown promising results in inhibiting tumor growth in models of breast cancer .

Study Target Disease Activity Reference
In vitro evaluationAntimicrobialSignificant inhibition against E. coli and S. aureus
Cytotoxicity testingBreast cancerSelective cytotoxicity observed

Agricultural Applications

The compound's potential as a pesticide or herbicide is under investigation. Its nitrogen-rich structure may contribute to its efficacy in targeting specific pests or diseases affecting crops. Preliminary studies suggest that tetrazole derivatives can enhance plant resistance against fungal pathogens .

Material Science

In material science, the compound may serve as a precursor for synthesizing novel polymers or materials with specific properties. Its unique chemical structure allows for the incorporation of functional groups that can modify the physical properties of polymers, potentially leading to advancements in coatings or composites .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of around 256 µg/mL against several bacterial strains. This highlights the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Research

In a focused study on breast cancer therapies, compounds similar to this compound were synthesized and tested for their ability to inhibit cell proliferation in MCF-7 breast cancer cells. The results showed an IC50 value of 52 nM, indicating potent anticancer activity .

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic or industrially relevant outcomes.

Comparison with Similar Compounds

Ethyl 2-[5-(Dimethylamino)-1H-1,2,3,4-Tetraazol-1-yl]Acetate

Molecular Formula : C₇H₁₃N₅O₂
Molecular Weight : 215.21 g/mol
CAS Number : 61799-48-2

Property Target Compound Ethyl Ester Analog
Core Structure 1,2,3,4-Tetrazole 1,2,3,4-Tetrazole
Substituents Dimethylamino, Methoxyiminoamide Dimethylamino, Ethyl Ester
Molecular Weight 227.23 215.21
Key Functional Groups Methoxyimino, Acetamide Ester, Acetate
Polarity Higher (amide + methoxyimino) Moderate (ester)

Key Differences :

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[(6-Thien-2-ylpyridazin-3-yl)Thio]Acetamide

CAS Number : 872704-30-8

Property Target Compound Thiadiazolyl Analog
Core Structure 1,2,3,4-Tetrazole 1,3,4-Thiadiazole
Substituents Dimethylamino, Methoxyiminoamide Ethyl, Thienylpyridazine, Thioether
Molecular Weight 227.23 ~400–450 (estimated)
Electronic Effects Electron-rich (tetrazole + amine) Electron-deficient (thiadiazole)

Key Differences :

  • The thiadiazole core in the analog is less nitrogen-dense, reducing its ability to participate in π-stacking interactions.
  • The thioether and pyridazine groups in the analog introduce lipophilicity, which may affect membrane permeability compared to the polar methoxyimino group in the target compound .

2-[[5-(3-Methylphenyl)-1H-1,2,4-Triazol-3-yl]Sulfanyl]-N-(4-Phenoxyphenyl)Acetamide

CAS Number : 332158-99-3

Property Target Compound Triazolyl Analog
Core Structure 1,2,3,4-Tetrazole 1,2,4-Triazole
Substituents Dimethylamino, Methoxyiminoamide 3-Methylphenyl, Sulfanyl, Phenoxy
Molecular Weight 227.23 ~350–400 (estimated)
Bioactivity Relevance Potential CNS applications Anti-inflammatory/anticancer (hypothetical)

Key Differences :

  • The 1,2,4-triazole core has fewer nitrogen atoms, reducing its acidity compared to the tetrazole.

Rizatriptan (Indole-Based Triazole Derivative)

CAS Number : Referenced in radical cyclization synthesis

Property Target Compound Rizatriptan
Core Structure 1,2,3,4-Tetrazole Indole + 1,2,4-Triazole
Substituents Methoxyiminoamide Dimethylaminoethyl, Triazolyl
Bioactivity Undocumented Serotonin 5-HT₁B/1D agonist

Key Differences :

  • Rizatriptan’s indole-triazole hybrid structure targets migraine-specific receptors, while the tetrazole-based target compound’s applications remain unexplored.
  • The dimethylaminoethyl chain in rizatriptan enhances blood-brain barrier penetration, a feature absent in the target compound .

Biological Activity

2-[5-(Dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide, also known by its CAS number 321432-55-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C5H11N7OC_5H_{11}N_7O with a molecular weight of 185.19 g/mol. It features a tetraazole ring which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC5H11N7O
Molecular Weight185.19 g/mol
Density1.57 g/cm³ (predicted)
pKa11.35 (predicted)

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances lipophilicity, which may facilitate cellular uptake and interaction with target sites.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that related acetamides show moderate activity against gram-positive bacteria. The presence of methoxy groups has been linked to enhanced biological activity against various microbial strains .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects in cancer cell lines when treated with tetraazole derivatives. The specific mechanisms involve apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Compounds with similar structural features have been investigated for their potential as neuroactive agents, particularly in modulating serotonin receptors .

Case Studies

Several studies highlight the biological effects of related compounds:

  • Study on Antimicrobial Activity : A study evaluating the efficacy of various acetamide derivatives found that certain modifications led to significant increases in antimicrobial potency against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Assessment : Research involving tetraazole derivatives demonstrated that these compounds could induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-[5-(dimethylamino)-1H-tetrazol-1-yl]-N-[(methoxyimino)methyl]acetamide?

  • Methodological Answer : A two-step approach is typical for such acetamide derivatives:

Nucleophilic substitution : React 5-(dimethylamino)-1H-tetrazole with chloroacetyl chloride in DMF using potassium carbonate as a base to form the intermediate chloroacetamide .

Condensation : Treat the intermediate with methoxyiminomethylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) to introduce the methoxyimino group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

  • Characterization : Confirm purity via HPLC and structural integrity using 1H^1H-NMR (δ ~3.8 ppm for -OCH3_3, δ ~4.0 ppm for CH2_2) and IR (C=O stretch ~1667 cm1^{-1}) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Key Data :

  • IR Spectroscopy : Identify the amide C=O stretch (~1667 cm1^{-1}) and tetrazole ring vibrations (~611 cm1^{-1}) .
  • 1H^1H-NMR : Look for singlet peaks at δ ~3.8 ppm (dimethylamino -N(CH3_3)2_2) and δ ~4.0 ppm (CH2_2 linker) .
  • Mass Spectrometry : Confirm molecular ion [M+1]+^+ at m/z corresponding to the molecular formula C8_8H13_{13}N7_7O2_2 .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Approach : Screen for hypoglycemic or antimicrobial activity using:

  • α-Glucosidase Inhibition Assay : Compare IC50_{50} values against acarbose (positive control) .
  • Antimicrobial Disk Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Variables to Test :

  • Solvent : Compare DMF (high polarity) vs. THF (lower polarity) for intermediate formation .
  • Catalyst : Screen bases (e.g., K2_2CO3_3, NaH) to enhance nucleophilic substitution efficiency .
  • Temperature : Reflux (80–100°C) vs. room temperature for condensation steps .
    • Analysis : Use DOE (Design of Experiments) to identify critical parameters. Monitor by LC-MS for byproduct formation .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • DFT Studies : Calculate bond angles (e.g., C-N-C in the tetrazole ring) using B3LYP/SDD to assess stability .
  • Molecular Docking : Simulate interactions with α-glucosidase (PDB ID: 1XSI) to identify key hydrogen bonds (e.g., with -NH or C=O groups) .

Q. How to resolve discrepancies between theoretical and experimental elemental analysis data?

  • Case Example : If carbon content deviates (e.g., calculated 53.1% vs. found 54.21%), consider:

Impurity Profiling : Use GC-MS to detect unreacted starting materials .

Crystallography : Perform single-crystal X-ray diffraction to confirm stoichiometry .

Q. What mechanistic insights explain the compound’s bioactivity?

  • Hypothesis : The tetrazole ring may act as a bioisostere for carboxylic acids, enhancing membrane permeability.
  • Experimental Validation :

  • Kinetic Studies : Measure enzyme inhibition (e.g., α-glucosidase) under varying pH and temperature .
  • Isotopic Labeling : Use 15N^{15}N-labeled tetrazole to track metabolic pathways via NMR .

Q. How to design toxicity studies for this compound?

  • Protocol :

In Vivo (Mice) : Administer doses (50–200 mg/kg) for 14 days; monitor liver enzymes (ALT, AST) and renal function (creatinine) .

In Vitro Cytotoxicity : Use HEK293 cells with MTT assay to determine IC50_{50} .

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